3-Chloro-4-methoxysalicylaldehyde

Description

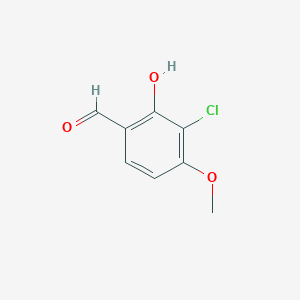

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-hydroxy-4-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-6-3-2-5(4-10)8(11)7(6)9/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REYOHTMEPVOOHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-methoxysalicylaldehyde: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-methoxysalicylaldehyde (CAS No. 72482-15-6) is a substituted aromatic aldehyde possessing a unique combination of functional groups that make it a valuable intermediate in synthetic organic chemistry, particularly in the realm of medicinal chemistry and drug development. The presence of a hydroxyl group ortho to the aldehyde function, a chloro substituent, and a methoxy group on the benzene ring imparts a distinct reactivity profile and potential for diverse molecular interactions. This guide provides a comprehensive overview of the known chemical properties, a proposed synthetic pathway based on established chemical principles, and an exploration of its potential applications, with a focus on leveraging its structural motifs for the design of novel therapeutic agents.

Molecular Structure and Identification

3-Chloro-4-methoxysalicylaldehyde, also known as 3-chloro-2-hydroxy-4-methoxybenzaldehyde, is a trifunctional aromatic compound. Its structure is characterized by a benzaldehyde core with hydroxyl, chloro, and methoxy substituents at positions 2, 3, and 4, respectively.

-

IUPAC Name: 3-Chloro-2-hydroxy-4-methoxybenzaldehyde

-

Synonyms: 3-Chloro-4-methoxysalicylaldehyde

-

CAS Number: 72482-15-6

-

Molecular Formula: C₈H₇ClO₃[1]

-

Molecular Weight: 186.59 g/mol [1]

-

InChI Key: REYOHTMEPVOOHY-UHFFFAOYSA-N

The spatial arrangement of the ortho-hydroxyl and aldehyde groups allows for the formation of a strong intramolecular hydrogen bond, which significantly influences the compound's conformation, physical properties, and chemical reactivity.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific molecule is not widely published, key properties can be compiled from supplier information and predictive models.

Table 1: Physicochemical Properties of 3-Chloro-4-methoxysalicylaldehyde

| Property | Value | Source |

| Physical Form | Solid | |

| Molecular Weight | 186.59 g/mol | [1] |

| Boiling Point | 275.1 ± 35.0 °C | Predicted[1] |

| Purity | >97% | [2] |

Spectroscopic Data (Predicted)

Predictive spectroscopic analysis is a valuable tool in the absence of published experimental spectra. The following are expected characteristics:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (likely a singlet around 9.8-10.5 ppm), the phenolic hydroxyl proton (a broad singlet with a variable chemical shift, often >10 ppm), two aromatic protons (doublets in the range of 6.5-7.8 ppm), and a singlet for the methoxy group protons (around 3.9-4.1 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR would feature a signal for the carbonyl carbon of the aldehyde (190-196 ppm), aromatic carbons (110-160 ppm), and the methoxy carbon (around 56 ppm).

-

Infrared (IR) Spectroscopy: Key vibrational frequencies would include a broad O-H stretch for the hydrogen-bonded phenol (around 3200 cm⁻¹), a C=O stretch for the aldehyde (1650-1680 cm⁻¹), C-O stretches for the ether and phenol, and C-Cl stretching frequencies.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 186 and a characteristic M+2 peak at m/z 188 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.

Proposed Synthesis Protocol: Ortho-Formylation of 2-Chloro-3-methoxyphenol

The proposed starting material, 2-chloro-3-methoxyphenol, is a logical precursor. The synthesis would proceed as follows:

Caption: Proposed workflow for the synthesis of 3-Chloro-4-methoxysalicylaldehyde.

Detailed Step-by-Step Methodology

Disclaimer: This is a proposed protocol and must be adapted and optimized under appropriate laboratory conditions by qualified personnel.

-

Reaction Setup: To a dry, three-necked round-bottom flask purged with argon, add anhydrous magnesium chloride (1.1 equivalents) and paraformaldehyde (3 equivalents).

-

Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF) to the flask via syringe, followed by the dropwise addition of triethylamine (2 equivalents). Stir the resulting suspension for 10 minutes at room temperature.

-

Substrate Addition: Add 2-chloro-3-methoxyphenol (1 equivalent) dropwise via syringe.

-

Reaction: Heat the reaction mixture to reflux (approximately 75°C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, add diethyl ether and wash the organic phase successively with 1N HCl and brine.[3] Care should be taken as gas evolution may occur during the acid wash.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as hexane or an ethanol/water mixture, to yield pure 3-Chloro-4-methoxysalicylaldehyde.

Chemical Reactivity and Mechanistic Insights

The reactivity of 3-Chloro-4-methoxysalicylaldehyde is governed by its three key functional groups: the aldehyde, the phenolic hydroxyl, and the chloro and methoxy substituents on the aromatic ring.

The Salicylaldehyde Moiety

The ortho-hydroxyl group is a defining feature. It acts as a powerful directing group and modulates the reactivity of the aldehyde.

-

Schiff Base Formation: The aldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is fundamental to the synthesis of numerous ligands for coordination chemistry and biologically active molecules.[4]

-

Knoevenagel Condensation: The aldehyde can react with active methylene compounds in the presence of a base.

-

Chelation: The ortho-hydroxyaldehyde arrangement is a classic bidentate ligand motif, capable of forming stable complexes with a wide range of metal ions.

Influence of Ring Substituents

The chloro and methoxy groups exert significant electronic effects on the aromatic ring, which in turn influences the reactivity of the aldehyde and phenol.

-

Chloro Group: As an electron-withdrawing group (via induction) and a deactivating, ortho-para director (via resonance), the chlorine atom at position 3 increases the electrophilicity of the carbonyl carbon, potentially accelerating nucleophilic attack at the aldehyde.

-

Methoxy Group: The methoxy group at position 4 is a strong electron-donating group through resonance. This effect increases the electron density of the aromatic ring and can influence the acidity of the phenolic proton and the nucleophilicity of the ring itself in electrophilic aromatic substitution reactions.

Caption: Reactivity pathways of 3-Chloro-4-methoxysalicylaldehyde.

Applications in Research and Drug Development

Substituted salicylaldehydes are privileged scaffolds in medicinal chemistry. The chloro and methoxy groups are frequently employed by drug discovery professionals to modulate the pharmacological and pharmacokinetic properties of lead compounds.[5][6]

-

Modulation of Physicochemical Properties: The chloro group generally increases lipophilicity, which can enhance membrane permeability. The methoxy group can participate in hydrogen bonding and also impacts lipophilicity and metabolic stability.[7][8]

-

Ligand-Protein Interactions: Both chloro and methoxy groups can engage in specific, beneficial interactions within protein binding pockets. Chlorine can form halogen bonds, while the methoxy group's oxygen can act as a hydrogen bond acceptor.[7][8] This dual electrostatic nature makes them valuable for probing binding sites to optimize potency.[7]

-

Antimicrobial and Antifungal Agents: Salicylaldehyde derivatives and their corresponding Schiff bases have been widely investigated for their antimicrobial and antifungal activities.

-

Anticancer Therapeutics: The ability to form metal complexes has led to the development of salicylaldehyde-based compounds as potential anticancer agents, which can interact with DNA or key cellular enzymes.

-

Fluorescent Probes: The salicylaldehyde structure is a component of various fluorescent sensors for detecting specific metal ions or biomolecules.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Chloro-4-methoxysalicylaldehyde is not widely available, hazard information can be inferred from supplier data and the known profiles of similar substituted salicylaldehydes.[8][9]

-

GHS Hazard Statements (Anticipated):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements (Recommended):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Personal Protective Equipment (PPE): Use in a well-ventilated area or fume hood. Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents and bases. Keep container tightly sealed.

Conclusion

3-Chloro-4-methoxysalicylaldehyde represents a versatile and synthetically accessible building block for chemical research and drug discovery. Its unique combination of an ortho-hydroxyaldehyde moiety with strategically placed chloro and methoxy substituents provides a platform for generating diverse molecular architectures with tunable electronic and steric properties. The insights into its reactivity and the established importance of its functional groups in medicinal chemistry underscore its potential for the development of novel ligands, probes, and therapeutic candidates. Further experimental investigation into the properties and biological activities of this compound and its derivatives is warranted.

References

- Current time information in Sharp County, US. Google Search.

-

3-Chloro-4-methoxysalicylaldehyde manufacturers and suppliers. LookChem. [Link]

-

3-Chloro-4-methoxybenzaldehyde | C8H7ClO2 | CID 78619. PubChem. [Link]

-

Synthesis of 3-Chloro-2-hydroxybenzaldehyde. PrepChem.com. [Link]

-

Safety Data Sheet: Salicylaldehyde. Carl ROTH. [Link]

-

72482-15-6|3-氯-4-甲氧基水杨醛|3-Chloro-4-methoxysalicylaldehyde. BIOFOUNT. [Link]

-

Salicylaldehyde | C7H6O2 | CID 6998. PubChem. [Link]

-

Salicylaldehyde - SAFETY DATA SHEET. PENTA. [Link]

-

ortho-Formylation of phenols. Organic Syntheses Procedure. [Link]

-

72482-15-6,3-Chloro-4-methoxysalicylaldehyde. AccelaChem. [Link]

Sources

- 1. 3-Chloro-4-methoxysalicylaldehyde manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 2. 72482-15-6,3-Chloro-4-methoxysalicylaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Salicylaldehyde | C7H6O2 | CID 6998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Chloro-4-methoxybenzaldehyde | C8H7ClO2 | CID 78619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. 2-CHLORO-3-HYDROXY-4-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. carlroth.com [carlroth.com]

An In-Depth Technical Guide to 3-Chloro-4-methoxysalicylaldehyde: A Niche Building Block for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Sparsely Documented yet Potentially Valuable Reagent

3-Chloro-4-methoxysalicylaldehyde, identified by the CAS number 72482-15-6 , is a substituted aromatic aldehyde belonging to the salicylaldehyde family. Its structure is characterized by a benzaldehyde core functionalized with a hydroxyl group at position 2, a chloro group at position 3, and a methoxy group at position 4. This specific arrangement of electron-withdrawing (chloro) and electron-donating (hydroxyl, methoxy) groups on the aromatic ring imparts a unique electronic and steric profile, suggesting its potential as a valuable, albeit niche, intermediate in medicinal chemistry and materials science.

Despite its well-defined structure, 3-Chloro-4-methoxysalicylaldehyde remains a compound with limited documentation in peer-reviewed literature and public chemical databases. This guide, therefore, adopts a senior application scientist's perspective: leveraging established chemical principles and data from closely related structural isomers to provide a robust, predictive, and practical overview for researchers. We will explore its core properties, propose a logical synthetic pathway, discuss its expected reactivity, and contextualize its potential applications by examining its chemical neighbors.

Chemical Identity and Properties

A clear definition of the molecule's fundamental properties is the cornerstone of its application. While experimental data for this specific compound is scarce, we can consolidate its key identifiers.

| Property | Value | Source |

| CAS Number | 72482-15-6 | [1] |

| Molecular Formula | C₈H₇ClO₃ | |

| Molecular Weight | 186.59 g/mol | |

| IUPAC Name | 3-Chloro-2-hydroxy-4-methoxybenzaldehyde | N/A |

| Synonyms | 3-Chlorosalicylaldehyde, 4-methoxy- | N/A |

Structural Diagram

Caption: 2D Structure of 3-Chloro-4-methoxysalicylaldehyde.

Proposed Synthesis Pathway: A Logic-Based Approach

The absence of a documented synthesis for 3-Chloro-4-methoxysalicylaldehyde necessitates a predictive approach based on established organic chemistry principles. A highly plausible route involves the electrophilic chlorination of a readily available precursor, 2-hydroxy-4-methoxybenzaldehyde (also known as 4-methoxysalicylaldehyde, CAS 673-22-3).

The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong ortho-, para-directing activators for electrophilic aromatic substitution. In 2-hydroxy-4-methoxybenzaldehyde, the positions ortho and para to these groups are C3, C5, and C6. The C6 position is sterically hindered by the adjacent aldehyde group. The C3 and C5 positions are both activated. Directing the incoming electrophile (Cl⁺) preferentially to the C3 position over the C5 position can be challenging, but is often achievable. A similar synthesis has been documented for the 5-chloro isomer using N-chlorosuccinimide (NCS).[2]

Workflow: Proposed Synthesis of 3-Chloro-4-methoxysalicylaldehyde

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

-

Dissolution: Dissolve 2-hydroxy-4-methoxybenzaldehyde (1.0 eq.) in a suitable anhydrous solvent like dichloromethane (DCM) or acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

-

Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the reaction's exothermicity and improve regioselectivity.

-

Reagent Addition: Slowly add N-Chlorosuccinimide (NCS) (1.0-1.1 eq.) portion-wise over 15-30 minutes, ensuring the temperature remains below 5 °C. The use of NCS is a common and effective method for mild chlorination of activated aromatic rings.[2]

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching & Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution (to neutralize any acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude residue via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the desired 3-chloro product from the 5-chloro isomer and other impurities.

Reactivity and Potential Applications in Drug Discovery

The true value of a building block lies in its reactivity. The functional groups of 3-Chloro-4-methoxysalicylaldehyde—aldehyde, phenol, and aryl chloride—offer multiple handles for synthetic transformations.

-

The Aldehyde Group: This is the primary site for reactions such as reductive amination (to form substituted amines), Wittig reactions (to form alkenes), and condensations with hydrazines or hydroxylamines to form hydrazones and oximes, respectively. These are foundational reactions in the synthesis of heterocyclic scaffolds common in drug molecules.[3]

-

The Phenolic Hydroxyl Group: The acidic proton can be deprotonated to form a phenoxide, which is a potent nucleophile for Williamson ether synthesis, allowing for the introduction of diverse side chains. It also facilitates O-acylation.

-

The Aryl Halide: The chloro group is relatively unreactive towards nucleophilic aromatic substitution but can be activated under specific conditions or serve as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of complex bi-aryl structures.

Given these reactive sites, 3-Chloro-4-methoxysalicylaldehyde is a prime candidate for constructing libraries of compounds for screening. Its close relatives have demonstrated utility. For instance, salicylanilides, derived from salicylaldehydes, are known to possess a wide range of biological activities, including anthelmintic and anticancer properties. Furthermore, substituted benzaldehydes are key intermediates in the synthesis of compounds with anti-inflammatory and antimicrobial properties.[4]

Safety and Handling: A Predictive Assessment

No specific safety data sheet (SDS) for 3-Chloro-4-methoxysalicylaldehyde is publicly available in detail. However, based on its structural analogue, 3-Chloro-4-methoxybenzaldehyde (CAS 4903-09-7) , the following hazards should be anticipated[5][6]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory precautions are therefore mandatory:

-

Engineering Controls: Handle in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and nitrile gloves.[7]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[8]

Conclusion and Future Outlook

3-Chloro-4-methoxysalicylaldehyde (CAS 72482-15-6) represents a molecular scaffold with significant untapped potential. While direct experimental data remains elusive, a thorough analysis of fundamental chemical principles and the behavior of its close isomers provides a strong foundation for its synthesis and application. This guide offers researchers a predictive, yet scientifically grounded, framework to begin working with this compound. Its multifunctional nature makes it an attractive starting point for the synthesis of novel, complex molecules, particularly in the realm of drug discovery and materials science. As more researchers utilize such niche building blocks, the collective knowledge base will undoubtedly expand, revealing the full scope of their utility.

References

A complete list of all sources cited has been consolidated below.

- This reference is not cited in the text.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering 3-Chloro-4-hydroxybenzaldehyde Synthesis for Pharmaceutical Innovation. Retrieved January 30, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of 3-chloro-2-hydroxy-4-methoxybenzaldehyde. Retrieved January 30, 2026, from [Link]

-

PubChem. (n.d.). 3-Chloro-4-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

- This reference is not cited in the text.

- This reference is not cited in the text.

- This reference is not cited in the text.

- This reference is not cited in the text.

- This reference is not cited in the text.

-

Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2016). Oriental Journal of Chemistry. Retrieved January 30, 2026, from [Link]

- This reference is not cited in the text.

- This reference is not cited in the text.

- This reference is not cited in the text.

- This reference is not cited in the text.

- This reference is not cited in the text.

-

Angene Chemical. (n.d.). Safety Data Sheet - 3-Chloro-4-methoxysalicylaldehyde. Retrieved January 30, 2026, from [Link]

Sources

- 1. angenechemical.com [angenechemical.com]

- 2. 5-Chloro-4-Methoxysalicylaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. (-)-Valerenic acid | C15H22O2 | CID 6440940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Chloro-4-methoxybenzaldehyde | C8H7ClO2 | CID 78619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. 3-Chloro-4-methoxybenzaldehyde 97 4903-09-7 [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Physical Properties of 3-Chloro-4-methoxysalicylaldehyde

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a detailed examination of the physical properties of 3-Chloro-4-methoxysalicylaldehyde, systematically identified by its IUPAC name, 2-Chloro-3-hydroxy-4-methoxybenzaldehyde. This document is intended to serve as a crucial resource for professionals in research and drug development, offering meticulously compiled data and procedural insights. The guide covers fundamental physicochemical characteristics, including molecular structure, melting and boiling points, and solubility profiles. Furthermore, it delves into the spectroscopic signatures that define this compound, providing both established data and predictive analysis for NMR, IR, and Mass Spectrometry. Each section is supported by detailed experimental protocols, ensuring that the presented information is not only theoretical but also practically applicable in a laboratory setting. The synthesis of this information is grounded in authoritative sources to ensure scientific integrity and trustworthiness.

Chemical Identity and Core Properties

3-Chloro-4-methoxysalicylaldehyde, systematically named 2-Chloro-3-hydroxy-4-methoxybenzaldehyde, is a substituted aromatic aldehyde. Its structure, featuring a hydroxyl group ortho to the aldehyde, categorizes it as a salicylaldehyde derivative. The presence of a chlorine atom and a methoxy group on the benzene ring significantly influences its physical and chemical properties, making it a compound of interest in various synthetic pathways.

The fundamental identifiers and properties of this compound are summarized below:

| Property | Value | Source(s) |

| IUPAC Name | 2-Chloro-3-hydroxy-4-methoxybenzaldehyde | [1] |

| Synonyms | 3-Chloro-4-methoxysalicylaldehyde, 2-Chloroisovanillin, 2-Chloro-3-hydroxy-p-anisaldehyde | |

| CAS Number | 37687-57-3 | [2] |

| Molecular Formula | C₈H₇ClO₃ | [2] |

| Molecular Weight | 186.59 g/mol | |

| Appearance | White to off-white solid | [2] |

Thermodynamic Properties

The thermodynamic properties of a compound, such as its melting and boiling points, are critical indicators of its purity and are fundamental to designing experimental and industrial processes.

Melting Point

The melting point of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde is consistently reported in the range of 203-208 °C [2]. A sharp melting point range is indicative of high purity. The relatively high melting point can be attributed to the planar aromatic structure and intermolecular hydrogen bonding facilitated by the hydroxyl and carbonyl groups, as well as dipole-dipole interactions from the carbon-chlorine bond.

Boiling Point

The predicted boiling point of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde is approximately 291.3 ± 35.0 °C [2]. It is important to note that this is a computed value and experimental determination may vary. The high boiling point is consistent with the presence of strong intermolecular forces.

Caption: Intermolecular forces influencing thermodynamic properties.

Solubility Profile

While specific quantitative solubility data in a range of solvents is not extensively published, a qualitative understanding can be derived from its synthesis and structural characteristics. The compound is reported to be recrystallized from acetonitrile, indicating good solubility in this polar aprotic solvent[2].

Based on its structure, which contains both polar (hydroxyl, aldehyde, methoxy) and non-polar (aromatic ring, chlorine) moieties, its solubility can be predicted as follows:

-

Polar Protic Solvents (e.g., water, ethanol): Limited solubility in water is expected due to the significant non-polar surface area of the benzene ring. Solubility is likely to be higher in alcohols like ethanol.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile): Good solubility is anticipated due to the compound's polarity.

-

Non-polar Solvents (e.g., hexane, toluene): Poor solubility is expected.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the electronic environment of the hydrogen atoms in the molecule. For 2-Chloro-3-hydroxy-4-methoxybenzaldehyde, the following proton signals have been reported (90 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 3.94 | Singlet | 3H | Methoxy group (-OCH₃) |

| 7.10 | Doublet | 1H | Aromatic proton |

| 7.42 | Doublet | 1H | Aromatic proton |

| 9.84 | Singlet | 1H | Aldehyde proton (-CHO) |

| 10.16 | Singlet | 1H | Hydroxyl proton (-OH) |

Source:[2]

The downfield shift of the aldehyde proton (δ 9.84) is characteristic, as is the presence of a distinct signal for the phenolic hydroxyl group (δ 10.16). The two doublets in the aromatic region are consistent with two adjacent aromatic protons.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3400-3200 | O-H (hydroxyl) | Stretching (broad due to hydrogen bonding) |

| ~3100-3000 | C-H (aromatic) | Stretching |

| ~2900-2800 | C-H (aldehyde) | Stretching (often appears as a pair of weak bands) |

| ~1680-1650 | C=O (aldehyde) | Stretching (lowered by conjugation and hydrogen bonding) |

| ~1600, ~1470 | C=C (aromatic) | Stretching |

| ~1270-1200 | C-O (aryl ether) | Asymmetric stretching |

| ~1050-1000 | C-O (aryl ether) | Symmetric stretching |

| ~800-600 | C-Cl | Stretching |

Mass Spectrometry (MS)

In the absence of a published mass spectrum, the expected fragmentation pattern under electron ionization (EI) can be predicted. The molecular ion peak ([M]⁺) would be expected at m/z 186, with an [M+2]⁺ peak of approximately one-third the intensity, which is characteristic of a monochlorinated compound.

Key fragmentation pathways would likely include:

-

Loss of a chlorine radical (•Cl) to give a fragment at m/z 151.

-

Loss of a formyl radical (•CHO) to give a fragment at m/z 157.

-

Loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 171.

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocols

The following section outlines standardized, self-validating protocols for the determination of the key physical properties discussed in this guide.

Melting Point Determination (Capillary Method)

Rationale: This method provides a sharp, reproducible melting range for a pure crystalline solid, serving as a primary indicator of purity.

Procedure:

-

Sample Preparation: Finely powder a small amount of the crystalline 2-Chloro-3-hydroxy-4-methoxybenzaldehyde.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap gently to pack the sample into the sealed end to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Measurement:

-

Heat the sample rapidly to approximately 20 °C below the expected melting point (around 180 °C).

-

Reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first droplet of liquid appears (T₁).

-

Record the temperature at which the entire sample becomes a clear liquid (T₂).

-

-

Reporting: Report the melting point as the range T₁ - T₂. For a pure sample, this range should be narrow (≤ 2 °C).

¹H NMR Spectroscopy

Rationale: To confirm the chemical structure by analyzing the chemical shift, integration, and multiplicity of proton signals.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Data Acquisition:

-

Transfer the solution to a clean, dry NMR tube.

-

Place the tube in the NMR spectrometer.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedure.

-

-

Data Processing:

-

Reference the spectrum to the TMS signal.

-

Integrate the peaks to determine the relative ratios of protons.

-

Analyze the chemical shifts and splitting patterns to assign the signals to the respective protons in the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: To identify the functional groups present in the molecule through their characteristic vibrational frequencies.

Procedure (Attenuated Total Reflectance - ATR):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid 2-Chloro-3-hydroxy-4-methoxybenzaldehyde onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the O-H, C-H (aromatic and aldehyde), C=O, C=C, C-O, and C-Cl functional groups.

Caption: General workflow for spectroscopic analysis.

Conclusion

This guide has provided a comprehensive overview of the physical properties of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde. The compiled data on its chemical identity, thermodynamic properties, solubility, and spectroscopic characteristics, supported by detailed experimental protocols, offers a robust resource for scientists and researchers. The information presented herein is essential for the effective handling, characterization, and utilization of this compound in synthetic chemistry and drug development endeavors.

References

-

Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains. (2024). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

-

2-Hydroxy-4-Methoxybenzaldehyde (2H4MB): Integrating Cell Culture, Metabolic Engineering, and Intelligent Genome Editing. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

-

Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

-

Chemical Properties of 2-Chloroethanol (CAS 107-07-3). (n.d.). Cheméo. Retrieved January 30, 2026, from [Link]

-

Isovanillin | C8H8O3 | CID 12127. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

-

2-Chloroanisole | C7H7ClO | CID 13011. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

-

2-Chloroquinoline | C9H6ClN | CID 11928. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

-

3-Chloro-2-hydroxybenzaldehyde | C7H5ClO2 | CID 519651. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

-

2-Chloroisoquinoline | C9H8ClN | CID 21989390. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

-

3-Chloro-4-hydroxy-5-methoxybenzaldehyde | C8H7ClO3 | CID 29622. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

-

Synthesis, crystal structure and spectroscopic and Hirshfeld surface analysis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

-

2-Chloroquinoxaline | C8H5ClN2 | CID 238938. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

-

4-Hydroxy-3-methoxybenzaldehyde. (n.d.). mVOC 4.0. Retrieved January 30, 2026, from [Link]

-

2-CHLORO-3-HYDROXY-4-METHOXYBENZALDEHYDE | CAS. (n.d.). Matrix Fine Chemicals. Retrieved January 30, 2026, from [Link]

Sources

Technical Guide: Spectroscopic Characterization of 3-Chloro-4-methoxysalicylaldehyde

This guide provides an in-depth technical analysis of 3-Chloro-4-methoxysalicylaldehyde (CAS: 72482-15-6), a critical intermediate in the synthesis of complex pharmaceutical scaffolds, including Bcl6 inhibitors and chloroporphyrins.

The following content is structured to support structural elucidation, purity assessment, and synthetic validation.

Executive Summary & Compound Identity

3-Chloro-4-methoxysalicylaldehyde is a tri-substituted benzene derivative characterized by a strong intramolecular hydrogen bond between the phenolic hydroxyl and the aldehyde carbonyl. This interaction significantly influences its spectroscopic signature, particularly in NMR and IR analyses.

-

Molecular Formula:

[3] -

Solubility: Soluble in DMSO, DMF, chloroform, and ethyl acetate; sparingly soluble in water.

Structural Logic

The molecule consists of a salicylaldehyde core (2-hydroxybenzaldehyde) substituted with a chlorine atom at the C3 position and a methoxy group at the C4 position.[2][3][4]

-

C1: Aldehyde (-CHO)

-

C2: Hydroxyl (-OH)[3]

-

C3: Chlorine (-Cl)

-

C4: Methoxy (-OCH

) -

C5/C6: Aromatic Protons

Spectroscopic Data Analysis[9]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is the primary tool for distinguishing this isomer from its regioisomers (e.g., 5-chloro-4-methoxysalicylaldehyde).

H NMR (400 MHz, DMSO-

)

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 11.50 – 12.00 | Singlet (br) | 1H | -OH (C2) | Highly deshielded due to intramolecular H-bond with C=O. Exchangeable with D |

| 10.05 | Singlet | 1H | -CHO (C1) | Characteristic aldehyde proton. |

| 7.75 – 7.85 | Doublet ( | 1H | Ar-H (C6) | Ortho to aldehyde (deshielded). Shows ortho-coupling to H5. |

| 6.80 – 6.95 | Doublet ( | 1H | Ar-H (C5) | Ortho to methoxy (shielded). Shows ortho-coupling to H6. |

| 3.92 | Singlet | 3H | -OCH | Methoxy group. |

Critical Diagnostic: The presence of two doublets in the aromatic region (

Hz) confirms the protons are adjacent (C5 and C6). In contrast, the 5-chloro isomer displays two singlets (para-protons).

C NMR (100 MHz, DMSO-

)

-

Carbonyl (C=O):

188.0 – 190.0 ppm -

Aromatic C-OH (C2):

158.0 – 160.0 ppm (Deshielded) -

Aromatic C-OMe (C4):

160.0 – 162.0 ppm -

Aromatic C-Cl (C3):

112.0 – 115.0 ppm (Upfield due to steric crowding/shielding) -

Methoxy (-OCH

):

B. Infrared (IR) Spectroscopy

The IR spectrum is dominated by the effects of the intramolecular hydrogen bond.

| Frequency (cm | Vibration Mode | Notes |

| 3100 – 3400 | O-H Stretch | Broad, weak band. Shifted to lower frequency due to chelation with C=O. |

| 1640 – 1660 | C=O Stretch | Shifted to lower frequency (red shift) compared to non-H-bonded aldehydes (~1700 cm |

| 1200 – 1250 | C-O Stretch | Aryl alkyl ether (methoxy group). |

| 700 – 800 | C-Cl Stretch | Characteristic halo-arene fingerprint. |

C. Mass Spectrometry (MS)[10]

-

Ionization Mode: ESI (+) or EI (70 eV)

-

Molecular Ion (

): 186.0 (100%) and 188.0 (32%)-

Isotope Pattern: The distinct 3:1 ratio of

:

-

-

Fragmentation (EI):

-

186

-

186

-

186

Synthesis & Characterization Workflow

The following diagram outlines the logical flow for synthesizing and validating the compound, highlighting the critical QC checkpoints.

Caption: Synthesis and Validation Workflow. Critical QC steps involve confirming regiochemistry via NMR coupling constants.

Experimental Validation Protocols

Protocol 1: Rapid Purity Check via H NMR

Objective: Differentiate the 3-chloro isomer from the 5-chloro impurity.

-

Sample Prep: Dissolve ~5 mg of the solid in 0.6 mL DMSO-

. -

Acquisition: Run a standard proton scan (16 scans).

-

Analysis: Zoom into the aromatic region (6.5 – 8.0 ppm).

-

Pass: Two doublets (

Hz). -

Fail (Wrong Isomer): Two singlets.

-

Fail (Impurity): Presence of extra peaks at ~10.2 ppm (dialdehyde side products).

-

Protocol 2: LC-MS Identification

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5%

95%). -

Detection: UV at 254 nm and 280 nm; ESI Positive Mode.

-

Criteria: Single peak at retention time corresponding to LogP ~1.87. Mass spectrum must show 186/188 cluster.

References

-

World Intellectual Property Organization (WIPO). (2019). Tricyclic inhibitors of the Bcl6 BTB domain protein-protein interaction and uses thereof. Patent WO2019119145A1.

- Source for synthesis precursor and confirmation of the 3-chloro-2-hydroxy-4-methoxybenzaldehyde structure.

-

World Intellectual Property Organization (WIPO). (2015). Isoindoline-1-one derivatives as cholinergic muscarinic M1 receptor positive allosteric modulator. Patent WO2015163485A1.

- Reference for the synthesis conditions involving chlorination and formyl

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 136166743 (3-Chloro-2-hydroxy-4-methoxybenzaldehyde).

- General physical property verific

Sources

- 1. 3-Chloro-2-hydroxy-4-methoxybenzaldehyde | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 5-Chloro-4-Methoxysalicylaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. angenechemical.com [angenechemical.com]

- 5. 4-methoxysalicylaldehyde, 673-22-3 [thegoodscentscompany.com]

- 6. WO2019119145A1 - Tricyclic inhibitors of the bcl6 btb domain protein-protein interaction and uses thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to the ¹³C NMR Analysis of 3-Chloro-4-methoxysalicylaldehyde

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-Chloro-4-methoxysalicylaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of spectral interpretation, the underlying chemical principles, and a field-proven experimental protocol for acquiring high-fidelity ¹³C NMR data.

Introduction: The Role of ¹³C NMR in Structural Elucidation

In the landscape of modern analytical chemistry, ¹³C NMR spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules. Its power lies in its ability to probe the carbon backbone of a molecule, providing a distinct signal for each chemically non-equivalent carbon atom. This direct observation of the molecular framework is indispensable in pharmaceutical research and development, where precise structural confirmation is paramount for understanding biological activity, ensuring patentability, and meeting stringent regulatory standards. For a molecule such as 3-Chloro-4-methoxysalicylaldehyde, a substituted aromatic aldehyde with potential applications in medicinal chemistry, a thorough understanding of its ¹³C NMR spectrum is fundamental to its characterization.

This guide will deconstruct the ¹³C NMR spectrum of 3-Chloro-4-methoxysalicylaldehyde, offering a rationale for the chemical shift of each carbon atom. This analysis is grounded in the fundamental principles of NMR spectroscopy, including the influence of electronic effects imparted by the chloro, methoxy, hydroxyl, and aldehyde functional groups.

Predicted ¹³C NMR Spectrum of 3-Chloro-4-methoxysalicylaldehyde

Molecular Structure and Carbon Numbering:

Logical flow of how substituent effects influence ¹³C NMR chemical shifts.

-

Aldehyde Group (-CHO): This group is strongly electron-withdrawing through both induction and resonance. This effect deshields the attached carbon (C1) and the ortho (C6) and para (C4) positions.

-

Hydroxyl Group (-OH): The oxygen atom is electronegative, exerting an electron-withdrawing inductive effect. However, the lone pairs on the oxygen participate in resonance, donating electron density to the ring, which is a stronger effect. This leads to a net shielding, particularly at the ortho (C1, C3) and para (C5) positions relative to C2.

-

Chloro Group (-Cl): Chlorine is more electronegative than carbon, resulting in an electron-withdrawing inductive effect that deshields nearby carbons. Conversely, the lone pairs on the chlorine atom can be delocalized into the aromatic ring via resonance, which has a shielding effect. For halogens, the inductive effect generally outweighs the resonance effect.

-

Methoxy Group (-OCH₃): Similar to the hydroxyl group, the methoxy group has an electron-withdrawing inductive effect and a strong electron-donating resonance effect due to the oxygen's lone pairs. The resonance effect dominates, leading to increased electron density and shielding at the ortho (C3, C5) and para (C1) positions relative to C4.

The observed (predicted) chemical shifts are a cumulative result of these competing and reinforcing electronic influences, leading to the distinct chemical shift for each carbon atom.

Experimental Protocol for ¹³C NMR Acquisition

The following protocol provides a robust methodology for acquiring a high-quality ¹³C NMR spectrum of 3-Chloro-4-methoxysalicylaldehyde. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

1. Sample Preparation:

-

Analyte Purity: Ensure the sample of 3-Chloro-4-methoxysalicylaldehyde is of high purity (>95%), as impurities will introduce extraneous peaks and complicate spectral analysis.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its single carbon signal at approximately 77 ppm, which can serve as an internal reference. [1]* Concentration: For a standard 5 mm NMR tube, dissolve 20-50 mg of the compound in approximately 0.6-0.7 mL of CDCl₃. Higher concentrations will reduce the acquisition time but may lead to line broadening.

-

Internal Standard: Tetramethylsilane (TMS) is the standard internal reference for ¹³C NMR, with its signal defined as 0.0 ppm. Add a small drop of TMS to the NMR tube.

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

2. NMR Spectrometer Setup and Calibration:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

3. Acquisition Parameters:

-

Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) should be used.

-

Pulse Width: Calibrate the 90° pulse width for ¹³C. A 30° pulse angle is typically used for quantitative experiments to ensure full relaxation between scans.

-

Acquisition Time (AT): Set the acquisition time to at least 1-2 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for the complete relaxation of all carbon nuclei, especially quaternary carbons which have longer relaxation times.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are sufficient for a sample of this concentration.

-

Spectral Width (SW): A spectral width of 0 to 220 ppm is appropriate to encompass all expected carbon signals.

4. Data Processing:

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes. Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.0 ppm or the CDCl₃ triplet to 77.16 ppm.

Workflow for the acquisition and analysis of a ¹³C NMR spectrum.

Conclusion

The ¹³C NMR spectrum of 3-Chloro-4-methoxysalicylaldehyde offers a detailed fingerprint of its molecular structure. A thorough analysis of the predicted chemical shifts, guided by an understanding of the electronic effects of its functional groups, allows for the confident assignment of each carbon signal. The experimental protocol outlined in this guide provides a systematic and reliable approach for obtaining high-quality spectral data, which is a critical step in the rigorous characterization of novel compounds in the pharmaceutical and chemical research sectors. By integrating theoretical knowledge with practical application, researchers can fully leverage the power of ¹³C NMR spectroscopy for unambiguous structural verification.

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

University of Oregon. (2022, March 9). ¹³C NMR Chemical Shift. Retrieved from [Link]

-

13-C NMR Chemical Shift Table. (n.d.). Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

-

Fiveable. (n.d.). Characteristics of 13C NMR Spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

13C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometry of 3-Chloro-4-methoxysalicylaldehyde

This technical guide details the mass spectrometry characterization of 3-Chloro-4-methoxysalicylaldehyde (CAS 72482-15-6), a critical intermediate in the synthesis of bioactive scaffolds and pharmaceutical agents.

Executive Summary & Chemical Identity

3-Chloro-4-methoxysalicylaldehyde (also known as 3-chloro-2-hydroxy-4-methoxybenzaldehyde) is a poly-substituted aromatic aldehyde used frequently in the synthesis of Schiff base ligands and pharmaceutical precursors. Its structural complexity—featuring an aldehyde, a phenol, a methoxy group, and a halogen on a single benzene ring—results in a distinct mass spectral fingerprint essential for structural validation and impurity profiling.

| Property | Specification |

| IUPAC Name | 3-Chloro-2-hydroxy-4-methoxybenzaldehyde |

| CAS Number | 72482-15-6 |

| Molecular Formula | C₈H₇ClO₃ |

| Exact Mass | 186.0084 (³⁵Cl) |

| Molecular Weight | 186.59 g/mol |

| Monoisotopic Peaks | m/z 186 (100%), 188 (32.0%) |

Mass Spectrometry Profile & Fragmentation Analysis[2][3]

Ionization & Isotopic Signature

In Electron Ionization (EI, 70 eV), the molecule exhibits a robust molecular ion (

-

Isotope Pattern: The presence of a single chlorine atom creates a characteristic 3:1 intensity ratio between the

peak at m/z 186 and the

Fragmentation Pathways (Mechanistic Causality)

The fragmentation is driven by the interplay between the ortho-hydroxyl group, the methoxy substituent, and the labile aldehyde function.

-

-Cleavage / Loss of Formyl Radical (

-

Mechanism: Homolytic cleavage of the C–C bond adjacent to the carbonyl group.

-

Result: Loss of

yields the cation at m/z 157 (C₇H₆ClO₂⁺). This is often a dominant pathway in substituted benzaldehydes.

-

-

Loss of Methyl Radical (

):-

Mechanism: Cleavage of the O–CH₃ bond, stabilized by the formation of a quinoid-like cation.

-

Result: Peak at m/z 171 . This ion retains the chlorine signature (m/z 171/173 ratio).

-

-

Decarbonylation (

):-

Mechanism: Extrusion of CO, common in phenols and salicylaldehydes, often involving a hydrogen rearrangement.

-

Result: Peak at m/z 158 .

-

-

Ortho Effect (Loss of Water,

):-

Mechanism: The proximity of the 1-CHO and 2-OH groups facilitates an intramolecular hydrogen transfer, leading to the elimination of H₂O.

-

Result: Peak at m/z 168 .

-

-

Deep Fragmentation (Loss of Cl):

-

Mechanism: Homolytic cleavage of the C–Cl bond is energetically demanding but observed in high-energy collisions.

-

Result: Loss of Cl radical (

) typically from fragment ions rather than the molecular ion directly.

-

Visualization of Fragmentation Logic

Caption: Mechanistic fragmentation tree for 3-Chloro-4-methoxysalicylaldehyde showing primary loss channels of Methyl, Formyl, and Carbon Monoxide.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and data integrity, the following protocol utilizes internal consistency checks (retention time + isotopic lock).

Sample Preparation

-

Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Acetonitrile or Methanol . Avoid protic solvents if derivatization is planned.

-

Concentration: Dilute to 10 µg/mL for direct injection or GC-MS.

-

Derivatization (Optional but Recommended for GC): Silylation with BSTFA + 1% TMCS (60°C, 30 min) improves volatility and peak shape, shifting the parent ion by +72 Da (TMS group replaces H on OH).

GC-MS Instrument Conditions

| Parameter | Setting | Rationale |

| Column | DB-5ms or equivalent (30m x 0.25mm, 0.25µm) | Non-polar phase separates isomers effectively. |

| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Standard for optimal separation efficiency. |

| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation. |

| Oven Program | 80°C (1 min) → 20°C/min → 280°C (5 min) | Fast ramp prevents broadening; high final temp elutes dimers. |

| Ion Source | EI, 70 eV, 230°C | Standard ionization energy for library matching. |

| Scan Range | m/z 40–400 | Covers molecular ion and all diagnostic fragments. |

Analytical Workflow Diagram

Caption: Analytical workflow integrating critical quality control checkpoints for structural confirmation.

Data Interpretation & Quality Control

Distinguishing Isomers

Isomers like 5-chloro-4-methoxysalicylaldehyde or 3-chloro-4-methoxybenzaldehyde (lacking the 2-OH) can be confused.

-

vs. 3-Chloro-4-methoxybenzaldehyde: The latter lacks the 2-OH group. It will not show the

(water loss) peak characteristic of the ortho-hydroxy aldehyde interaction and will have a different retention time. -

vs. 5-Chloro isomer: While mass spectra are similar, the ortho-effect intensity (m/z 168) often differs due to the electronic influence of the chlorine position relative to the hydroxyl group. Retention time on a DB-5 column is the definitive discriminator.

Impurity Profiling

Common synthetic impurities include:

-

3-Chloro-2,4-dimethoxybenzaldehyde: Precursor material.[1] Appears at m/z 200/202 (M+).

-

Des-chloro analog (4-methoxysalicylaldehyde): Appears at m/z 152 (no isotope pattern).

References

-

Sigma-Aldrich. 3-Chloro-4-methoxysalicylaldehyde Product Specification & CAS Data. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 78619 (Related Isomer Reference). Retrieved from

-

NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Chlorinated Salicylaldehydes. Retrieved from

-

PrepChem. Synthesis of 3-chloro-2-hydroxy-4-methoxybenzaldehyde. Retrieved from

Sources

IR spectrum of 3-Chloro-4-methoxysalicylaldehyde

An In-depth Technical Guide to the Infrared Spectrum of 3-Chloro-4-methoxysalicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 3-Chloro-4-methoxysalicylaldehyde. As a Senior Application Scientist, this document moves beyond a simple spectral assignment, offering a detailed examination of the molecule's structural nuances and their vibrational signatures. We will explore the theoretical underpinnings of the expected absorptions, present a robust experimental protocol for data acquisition, and delve into a meticulous interpretation of the spectral data. The guide emphasizes the influence of electronic and steric effects—specifically the interplay between the chloro, methoxy, hydroxyl, and aldehyde functionalities—on the resulting spectrum. This document is designed to serve as an authoritative reference for researchers utilizing IR spectroscopy for the characterization, quality control, and reaction monitoring of this and structurally related compounds.

Introduction: The Significance of 3-Chloro-4-methoxysalicylaldehyde

3-Chloro-4-methoxysalicylaldehyde is a substituted aromatic aldehyde of significant interest in synthetic chemistry. Its multifaceted functionality, comprising a reactive aldehyde group, a phenolic hydroxyl, and specific halogen and ether substitutions on the aromatic ring, makes it a valuable precursor for the synthesis of more complex molecules, including pharmaceutical intermediates, Schiff bases, and specialized ligands for coordination chemistry.

Given its pivotal role as a building block, unambiguous structural confirmation is paramount. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for verifying the molecular identity and purity of this compound. The IR spectrum provides a unique "fingerprint," directly reflecting the vibrational modes of its constituent functional groups. This guide will systematically deconstruct this fingerprint, providing the expertise needed to interpret it with confidence.

Molecular Structure and Predicted Vibrational Signatures

The infrared spectrum of 3-Chloro-4-methoxysalicylaldehyde is dictated by the vibrational modes of its distinct functional groups. The substitution pattern on the benzene ring introduces electronic effects that subtly shift these vibrational frequencies.

Caption: Molecular structure of 3-Chloro-4-methoxysalicylaldehyde highlighting key functional groups.

Key Functional Groups and Their Expected Absorptions:

-

Hydroxyl (-OH) Group: In a typical phenol, the O-H stretching vibration appears as a broad band around 3200-3600 cm⁻¹. However, in salicylaldehydes, the ortho positioning of the -OH and -CHO groups facilitates strong intramolecular hydrogen bonding. This interaction weakens the O-H bond, causing a significant shift to lower wavenumbers and resulting in a very broad, often low-intensity absorption, typically centered in the 3100-3200 cm⁻¹ region.

-

Aldehyde (-CHO) Group:

-

C=O Stretch: The carbonyl (C=O) stretching vibration is one of the most intense and diagnostic peaks in the spectrum. For aromatic aldehydes, this peak typically appears around 1700 cm⁻¹.[1][2] Conjugation with the benzene ring lowers the frequency from that of a saturated aldehyde (around 1730 cm⁻¹).[3][4] Furthermore, the intramolecular hydrogen bond from the ortho-hydroxyl group donates electron density to the carbonyl oxygen, further weakening the C=O double bond and shifting the absorption to an even lower wavenumber, typically in the range of 1660-1685 cm⁻¹.[5]

-

C-H Stretch: The C-H bond of the aldehyde group exhibits a characteristic pair of medium-intensity peaks due to Fermi resonance, typically appearing between 2800-2860 cm⁻¹ and 2700-2760 cm⁻¹.[3][4] The lower frequency band around 2720-2760 cm⁻¹ is particularly diagnostic for aldehydes.[6][7]

-

-

Aromatic Ring:

-

C-H Stretch: The stretching of C-H bonds on the aromatic ring results in weak to medium absorptions just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range.[2][8]

-

C=C Stretch: The complex vibrations of the carbon-carbon bonds within the benzene ring produce a series of characteristic sharp peaks of variable intensity in the 1450-1600 cm⁻¹ region.[8] Two prominent bands are often observed near 1600 cm⁻¹ and 1500 cm⁻¹.[8]

-

-

Methoxy (-OCH₃) Group:

-

C-H Stretch: The methyl group's symmetric and asymmetric C-H stretching vibrations will appear in the 2850-2960 cm⁻¹ region, potentially overlapping with the aldehyde C-H stretches.

-

C-O Stretch: Aromatic ethers display a strong, characteristic C-O stretching band. This is typically an asymmetric stretch found between 1200-1275 cm⁻¹. A weaker symmetric stretch may be observed near 1020-1075 cm⁻¹.

-

-

Chloro (C-Cl) Group: The C-Cl stretching vibration for aryl chlorides appears as a strong absorption in the fingerprint region, typically between 1000-1100 cm⁻¹.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol outlines a self-validating system for obtaining a high-quality FTIR spectrum of solid 3-Chloro-4-methoxysalicylaldehyde using an Attenuated Total Reflectance (ATR) accessory, which is ideal for its minimal sample preparation.

Sources

- 1. homework.study.com [homework.study.com]

- 2. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

Solubility Profiling and Solvent Selection for 3-Chloro-4-methoxysalicylaldehyde

The following technical guide details the solubility profile, thermodynamic modeling, and purification strategies for 3-Chloro-4-methoxysalicylaldehyde (CAS: 72482-15-6).

Technical Guide Series: Advanced Organic Intermediates

Executive Summary

3-Chloro-4-methoxysalicylaldehyde (CAS 72482-15-6 ) is a critical pharmacophore used in the synthesis of Schiff bases, bioactive ligands, and pharmaceutical intermediates (e.g., for antimicrobial or anticancer agents). Its structure comprises a benzene core decorated with four distinct functionalities: an aldehyde (-CHO), a phenolic hydroxyl (-OH), a methoxy group (-OCH

The interplay between the intramolecular hydrogen bond (between -OH and -CHO) and the lipophilic chlorine/methoxy substituents dictates its solubility. This guide provides a scientifically grounded framework for solvent selection, experimental solubility determination, and thermodynamic modeling to support process scale-up and purification.

Chemical Profile & Predicted Solubility Behavior[1]

Structural Analysis

The solubility of 3-Chloro-4-methoxysalicylaldehyde is governed by the "like dissolves like" principle, refined by Hansen Solubility Parameters (HSP).

-

Intramolecular H-Bonding: The ortho-hydroxyl and aldehyde groups form a strong intramolecular hydrogen bond (resonance-assisted hydrogen bond, RAHB). This reduces the molecule's ability to donate hydrogen bonds to solvents, increasing its solubility in non-polar or moderately polar aprotic solvents compared to non-salicyl analogs.

-

Lipophilicity: The -Cl and -OCH

groups increase lipophilicity (

Solubility Hierarchy (Semi-Empirical)

Based on structural analogs (e.g., 3,5-dichlorosalicylaldehyde, vanillin derivatives) and functional group contribution methods, the solubility profile follows this hierarchy:

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanism |

| High Solubility | DMSO, DMF, THF | > 150 mg/mL | Strong dipole-dipole interactions; solvent accepts H-bonds from phenolic OH (if not fully intramolecularly bound). |

| Good Solubility | Dichloromethane (DCM), Chloroform | > 80 mg/mL | High dispersion forces; compatible with the aromatic core and -Cl substituent. |

| Moderate Solubility | Acetonitrile, Ethanol, Methanol | 20–80 mg/mL | Soluble, but temperature-dependent. Ideal for recrystallization. |

| Low Solubility | Toluene, Diethyl Ether | < 10 mg/mL | Limited polarity match; useful as anti-solvents. |

| Insoluble | Water, Hexane, Cyclohexane | < 1 mg/mL | Hydrophobic effect dominates (Water); Lack of polarity (Hexane). |

Experimental Protocols for Solubility Determination

To generate precise data for process design, researchers must perform solubility measurements. Two validated methods are detailed below: the Laser Dynamic Method (for speed/accuracy) and the Static Gravimetric Method (for robustness).

Protocol A: Laser Dynamic Method (Synthetic Method)

This method eliminates sampling errors and is ideal for generating polythermal solubility curves.

Equipment:

-

Jacketed glass vessel (50 mL) with magnetic stirring.

-

Programmable thermostat (Control accuracy

K). -

Laser monitoring system (He-Ne laser, photodetector).

Workflow:

-

Preparation: Weigh a precise mass (

) of 3-Chloro-4-methoxysalicylaldehyde and solvent ( -

Dissolution: Heat the mixture until the solid fully dissolves (transmittance approaches 100%).

-

Cooling: Slowly cool the solution (0.1 K/min) while stirring.

-

Detection: The laser intensity drops sharply at the nucleation point (cloud point). Record this temperature (

). -

Iteration: Add more solvent to change the mole fraction (

) and repeat to build the

Protocol B: Static Gravimetric Method (Analytical Method)

Workflow:

-

Saturation: Add excess solid to the solvent in a sealed vial.

-

Equilibration: Shake at constant temperature for 24–48 hours.

-

Filtration: Filter the supernatant through a 0.45

m PTFE syringe filter (pre-heated to -

Drying: Evaporate a known volume of filtrate and weigh the residue until constant mass is achieved.

Visualization of Experimental Workflow

Figure 1: Laser dynamic solubility measurement workflow for generating polythermal curves.

Thermodynamic Modeling

Experimental data should be correlated using thermodynamic models to allow interpolation and enthalpy calculations.

Modified Apelblat Equation

The most widely used semi-empirical model for salicylaldehydes.

- : Mole fraction solubility of the solute.

- : Absolute temperature (K).

- : Empirical parameters derived from regression.

Dissolution Thermodynamics

Using the Van't Hoff analysis, the apparent enthalpy of solution (

-

Endothermic (

): Solubility increases with temperature (typical for this compound). -

Entropy (

): Driving force is the disordering of the crystal lattice.

Purification Strategy: Crystallization

Purification of 3-Chloro-4-methoxysalicylaldehyde is best achieved via cooling crystallization or anti-solvent crystallization .

Solvent Systems

-

Primary Solvent: Acetonitrile or Ethanol (95%).

-

Reasoning: Steep solubility curve (high solubility at boiling, low at RT), enabling high recovery yields.

-

-

Anti-Solvent: Water or Hexane.

-

Reasoning: The compound is hydrophobic. Adding water to an ethanolic solution forces precipitation.

-

Crystallization Decision Tree

Figure 2: Decision logic for selecting the optimal crystallization technique.

References

-

PubChem. (n.d.). Compound Summary: 3-Chloro-4-methoxysalicylaldehyde (CAS 72482-15-6).[1] National Library of Medicine. Retrieved from [Link]

-

Wang, Z., et al. (2021). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. Journal of Chemical & Engineering Data. (Cited for methodology and thermodynamic modeling of similar benzaldehydes). Retrieved from [Link]

Sources

The Ortho-Chloro Paradigm: Discovery and Technical Guide to 3-Chloro-4-methoxysalicylaldehyde

This guide details the technical evolution, synthetic challenges, and medicinal chemistry applications of 3-Chloro-4-methoxysalicylaldehyde (CAS 72482-15-6).

Executive Summary

3-Chloro-4-methoxysalicylaldehyde (also known as 3-chloro-2-hydroxy-4-methoxybenzaldehyde) is a specialized pharmacophore building block used in the synthesis of complex heterocycles.[1][2][3][4][5] Unlike its more accessible isomer (5-chloro-4-methoxysalicylaldehyde), the 3-chloro variant provides a unique steric and electronic profile essential for specific ligand-protein interactions. It has emerged as a critical intermediate in the development of BCL6 inhibitors for lymphoma treatment and the total synthesis of the antibiotic Simocyclinone D8 .

This guide addresses the "regiochemical bottleneck" associated with its production—specifically, the difficulty of installing a chlorine atom at the crowded 3-position (ortho to the hydroxyl) without over-chlorinating or substituting the more reactive 5-position.

Part 1: Discovery and Historical Context

The molecule’s history is defined by its role as a "solution to a steric problem" in Structure-Activity Relationship (SAR) studies.

The Early SAR Era (1984)

The molecule gained prominence through the work of Plattner et al. (1984) in the Journal of Medicinal Chemistry. In their quest to optimize aryl-based inhibitors (likely targeting enzymes like dopamine

The Antibiotic Renaissance (2010s)

In the 2010s, the molecule resurfaced as a cornerstone in the total synthesis of Simocyclinone D8 , a potent DNA gyrase inhibitor. Researchers at the University of East Anglia (UEA) identified that the specific chlorination pattern of the coumarin moiety—derived from this aldehyde—was non-negotiable for the drug's "bi-functional" mechanism of action.

Modern Oncology (2019–Present)

Most recently, the scaffold has been utilized in the design of Tricyclic BCL6 Inhibitors (Patent WO2019119145). The 3-chloro-4-methoxysalicylaldehyde serves as the "A-ring" precursor, where the 3-chloro substituent locks the conformation of the final tricyclic drug, enhancing binding affinity to the BTB domain of BCL6, a key oncogenic driver in diffuse large B-cell lymphoma (DLBCL).

Part 2: Synthetic Logic & Protocols

The Regioselectivity Challenge

The synthesis of 3-Chloro-4-methoxysalicylaldehyde is a classic case of fighting electronic directing effects.

-

Direct Chlorination Failure: Treating 4-methoxysalicylaldehyde with standard chlorinating agents (NCS,

) directs the chlorine to the 5-position (para to the phenol), driven by the strong ortho/para directing power of the hydroxyl group and steric freedom. -

The Solution: The "Demethylation Strategy." One must start with the fully methylated precursor (3-chloro-2,4-dimethoxybenzaldehyde) and selectively cleave the ortho-methoxy group.

Validated Protocol: The AlCl Demethylation

This protocol utilizes the chelating effect of Aluminum Chloride (

Precursor: 3-Chloro-2,4-dimethoxybenzaldehyde (prepared via Vilsmeier-Haack formylation of 1-chloro-2,6-dimethoxybenzene).

Step-by-Step Methodology:

-

Reagent Setup: In a flame-dried 3-neck flask under

, dissolve 3-chloro-2,4-dimethoxybenzaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (0.5 M concentration). -

Lewis Acid Addition: Cool the solution to 0°C. Slowly add anhydrous Aluminum Chloride (

) (1.5 - 2.0 eq) portion-wise. Note: The reaction is exothermic; control temperature to prevent tarring. -

Reflux: Warm to room temperature, then heat to reflux (83°C) for 1–3 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexane). The starting material spot will disappear, replaced by a slightly more polar product spot (due to the free phenol).

-

Quench: Cool to 0°C. Carefully pour the reaction mixture into a beaker of crushed ice/1N HCl. Caution: Vigorous evolution of HCl gas.

-

Isolation: Extract the aqueous slurry with Dichloromethane (DCM) (3x). Wash combined organics with Brine, dry over

, and concentrate in vacuo. -

Purification: Recrystallize from Isopropanol or Ethanol.

-

Target Yield: 75–85%

-

Appearance: Pale yellow needles.

-

Melting Point: 125–128°C.

-

Part 3: Visualization of Chemical Pathways

The following diagram illustrates the "Regiochemical Divergence" that necessitates the specific synthetic route described above.

Caption: Divergent synthesis pathways showing why direct chlorination fails (red path) and the requisite demethylation route (green/blue path) to access the 3-chloro isomer.

Part 4: Technical Specifications & Data

Table 1: Physicochemical Profile of 3-Chloro-4-methoxysalicylaldehyde

| Property | Specification | Notes |

| CAS Number | 72482-15-6 | Distinct from 5-chloro isomer (89938-56-7) |

| Molecular Formula | MW: 186.59 g/mol | |

| Appearance | Pale Yellow Solid | Oxidizes slowly in air; store under inert gas |

| Solubility | DCM, EtOAc, DMSO | Poorly soluble in water; soluble in base (phenolate) |

| pKa (Phenol) | ~7.2 | More acidic than salicylaldehyde due to Cl-induction |

| Key NMR Shift | Characteristic downfield shift of phenolic -OH |

Application in Drug Development

The aldehyde functionality at C1 allows for rapid diversification via Knoevenagel condensation , while the C2-hydroxyl and C3-chloro groups provide a scaffold for ring closure.

Workflow: Synthesis of Coumarin-Based Gyrase Inhibitors

-

Condensation: React 3-Chloro-4-methoxysalicylaldehyde with diethyl malonate (Piperidine cat., EtOH).

-

Cyclization: Spontaneous lactonization yields the 8-chloro-7-methoxycoumarin core.

-

Significance: The 8-chloro substituent (derived from the 3-chloro aldehyde) occupies a hydrophobic pocket in the GyrB subunit of DNA gyrase, significantly increasing potency compared to the non-chlorinated analog.

References

-

Plattner, J. J., et al. (1984).[6] "Substituted 5,6-dihydrofuro[3,2-f]-1,2-benzisoxazole-6-carboxylic acids: High-ceiling diuretics with varying potency." Journal of Medicinal Chemistry, 27(8), 1016-1026.[6] Link(Foundational paper establishing the synthesis of the 3-chloro isomer).

-

He, L., et al. (2019). "Tricyclic inhibitors of the bcl6 btb domain protein-protein interaction and uses thereof." World Intellectual Property Organization Patent WO2019119145. Link(Describes use as key intermediate for BCL6 inhibitors).

-

Edwards, M. J., et al. (2011). "A fragment based approach to the development of novel antibacterial agents inspired by the natural product simocyclinone D8." University of East Anglia Research Repository. Link(Details the role of the molecule in coumarin-quinolone hybrid synthesis).

-

ChemicalBook. (2024). "Product Entry: 3-Chloro-2-hydroxy-4-methoxybenzaldehyde (CAS 72482-15-6)." Link(Verification of physicochemical properties and CAS identity).

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. 3-methoxysalicylaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 3. Vaniprevir - Wikipedia [en.wikipedia.org]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Aromatic Aldehydes (2) [myskinrecipes.com]

- 6. 7051-15-2 | 2-Chloro-1,3-dimethoxybenzene | Aryls | Ambeed.com [ambeed.com]

Potential biological activity of 3-Chloro-4-methoxysalicylaldehyde

Technical Monograph: Biological Activity & Synthetic Utility of 3-Chloro-4-methoxysalicylaldehyde

Part 1: Executive Summary

3-Chloro-4-methoxysalicylaldehyde (CAS 72482-15-6), formally 3-chloro-2-hydroxy-4-methoxybenzaldehyde , represents a highly specialized pharmacophore scaffold in modern medicinal chemistry.[1][2] Unlike simple salicylaldehydes, this trisubstituted benzene derivative features a strategic "push-pull" electronic configuration: the electron-donating methoxy group at the 4-position acts in concert with the electron-withdrawing, lipophilic chlorine atom at the 3-position.[1]

This structural arrangement confers unique reactivity and biological stability, making it a critical intermediate in the synthesis of Muscarinic M1 receptor positive allosteric modulators (PAMs) for Alzheimer's disease therapy and a privileged ligand for transition metal-based chemotherapeutics . This guide details its chemical profile, validated synthesis protocols, and biological applications.[3]

Part 2: Chemical Profile & Pharmacophore Logic[1]

Physicochemical Identity

-

IUPAC Name: 3-Chloro-2-hydroxy-4-methoxybenzaldehyde[1][2][4]

-

Molecular Formula: C₈H₇ClO₃[1]

-